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Compound of Interest

(52)-5-benzylideneimidazolidine-
2,4-dione

cat. No.: B1200397

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of 5-benzylidenehydantoin, a heterocyclic compound that serves as a valuable
scaffold in medicinal chemistry. The document details its known physical and chemical
characteristics, outlines standard experimental protocols for their determination, and explores
its biological significance as a modulator of key signaling pathways.

Core Physicochemical Properties

5-Benzylidenehydantoin, also known as 5-Benzylideneimidazolidine-2,4-dione, is a yellow to
orange crystalline powder.[1] Its fundamental properties are crucial for applications in drug
design and development, influencing factors such as solubility, membrane permeability, and
formulation. A summary of these properties is presented below.

Data Presentation

Table 1: General Physicochemical Properties of 5-Benzylidenehydantoin
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Property Value Source
(52)-5-
IUPAC Name benzylideneimidazolidine-2,4- -
dione
Molecular Formula C10HsN20:2 [1]
Molecular Weight 188.18 g/mol [1]
Yellow to orange crystalline
Appearance [1]
powder
Melting Point 250-255 °C [1]
Water Solubility Low (Qualitative) [1]
Table 2: Key Properties for Drug Development
Value
Property ) ) Notes
(Predicted/Estimated)
This is a predicted value for
o the parent hydantoin scaffold,
pKa (Strongest Acidic) ~9.68 ]
referring to the N-H protons.[2]
The actual value may vary.
The octanol-water partition
coefficient (logP) is a critical
measure of lipophilicity. While
no specific value was found for
] 5-benzylidenehydantoin, the
logP Not available

presence of the benzylidene
group suggests it is
significantly more lipophilic
than the parent hydantoin
(cLogP = -1.5).[2]

Experimental Protocols
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Detailed methodologies are essential for the accurate and reproducible determination of
physicochemical properties. The following sections describe standard protocols for the
synthesis of 5-benzylidenehydantoin and the measurement of its key properties.

Synthesis via Knoevenagel Condensation

5-Benzylidenehydantoin is typically synthesized via a Knoevenagel condensation reaction. This
reaction involves the nucleophilic addition of an active hydrogen compound (hydantoin) to a
carbonyl group (benzaldehyde), followed by a dehydration reaction.[3]

Methodology:

e Reactant Preparation: To a round-bottom flask, add equimolar amounts of hydantoin and
benzaldehyde.

e Solvent and Catalyst Addition: Add a suitable solvent, such as formic acid or polyethylene
glycol (PEG-200), and a catalyst. A common catalytic system is ammonium formate when
using formic acid.[3] Weakly basic amines like piperidine are also effective.

e Reaction Condition: The mixture is heated under reflux for a specified period (e.g., 3 hours)
until the reaction is complete, which can be monitored by Thin-Layer Chromatography (TLC).

e Product Isolation: Upon cooling, the product precipitates out of the solution.

 Purification: The precipitate is collected by filtration and can be purified by recrystallization
from a suitable solvent, such as acetone, to yield pure 5-benzylidenehydantoin.

Below is a workflow diagram for the synthesis of 5-benzylidenehydantoin.
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Synthesis Workflow for 5-Benzylidenehydantoin
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Determination of pKa

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For 5-
benzylidenehydantoin, the relevant acidic protons are on the nitrogen atoms of the hydantoin
ring. Potentiometric titration is a highly accurate method for pKa determination.

Methodology (Potentiometric Titration):

o Sample Preparation: A precise amount of pure 5-benzylidenehydantoin is dissolved in a
suitable solvent, often a co-solvent like methanol-water for sparingly soluble compounds.

« Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a
magnetic stirrer.

o Titration: A standardized solution of a strong base (e.g., carbonate-free NaOH) is added
incrementally using a burette.

o Data Collection: The pH of the solution is recorded after each addition of the titrant.

e Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The
pKa is determined from the pH at the half-equivalence point of the curve.

Determination of logP (Lipophilicity)

The n-octanol/water partition coefficient (P), expressed as logP, is the standard measure of a
compound's lipophilicity, which is critical for predicting its ADME (Absorption, Distribution,
Metabolism, and Excretion) properties.[4] The shake-flask method is the gold standard for
experimental logP determination.

Methodology (Shake-Flask Method):

o Phase Preparation: n-octanol and an aqueous buffer (typically pH 7.4) are pre-saturated with
each other by mixing and allowing them to separate.

o Sample Addition: A known amount of 5-benzylidenehydantoin is dissolved in one of the
phases (usually the one in which it is more soluble).
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 Partitioning: A precise volume of the second phase is added, and the biphasic system is
shaken vigorously for a set period to ensure equilibrium is reached.

e Phase Separation: The mixture is centrifuged to achieve a clean separation of the n-octanol
and aqueous layers.

o Concentration Analysis: The concentration of the compound in each phase is measured
accurately, typically using UV-Vis spectrophotometry or High-Performance Liquid
Chromatography (HPLC).

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
n-octanol phase to the concentration in the agueous phase. LogP is the base-10 logarithm of
this value.

Biological Activity and Signaling Pathways

Recent studies have identified the 5-benzylidenehydantoin scaffold as a novel inhibitor of
Sirtuins (SIRTs).[5] SIRTs are a class of NAD*-dependent deacetylases that play critical roles
in cell metabolism, DNA repair, and longevity. Their inhibition has emerged as a promising
strategy in cancer therapy.

Sirtuin Inhibition Pathway

5-benzylidenehydantoin-based compounds have been shown to inhibit SIRT1 and SIRT2.[5] A
key downstream target of these SIRTSs is the tumor suppressor protein p53. In its active state,
p53 can induce cell cycle arrest or apoptosis. SIRT1 and SIRT2 deacetylate p53, leading to its
inactivation. By inhibiting SIRT1/SIRT2, 5-benzylidenehydantoin prevents the deacetylation of
p53, thereby maintaining it in an acetylated, active state. This leads to the upregulation of p53-
mediated transcriptional activity, which can suppress tumor growth.

The diagram below illustrates this inhibitory signaling pathway.
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Conclusion

5-Benzylidenehydantoin is a foundational molecule with well-defined physical properties and
established synthetic routes. Its significance is underscored by its recently discovered role as a
scaffold for sirtuin inhibitors, positioning it as a molecule of high interest for drug development,
particularly in oncology. This guide provides the core physicochemical data and standardized
protocols necessary for researchers to effectively utilize this compound in their work. Further
guantitative analysis of its solubility and experimental determination of its pKa and logP values
will be critical for advancing its therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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